molecular formula C2H7NO2 B1504763 Ammonium acetate-D3 CAS No. 20515-38-2

Ammonium acetate-D3

Cat. No.: B1504763
CAS No.: 20515-38-2
M. Wt: 80.1 g/mol
InChI Key: USFZMSVCRYTOJT-NIIDSAIPSA-N
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Description

Ammonium acetate-D3 is a useful research compound. Its molecular formula is C2H7NO2 and its molecular weight is 80.1 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ammonium acetate-D3, with the chemical formula CD3CO2NH4, is a derivative of ammonium acetate It’s known that ammonium acetate, the parent compound, is often used as a buffer solution in various biochemical reactions .

Mode of Action

Ammonium acetate, the parent compound, is known to act as a buffer in biochemical reactions . As a buffer, it helps maintain a stable pH environment, which is crucial for many biochemical reactions.

Biochemical Pathways

In environments with high ammonia levels, the dominant pathway shifts from syntrophic acetate oxidation coupled with hydrogenotrophic methanogenesis to aceticlastic methanogenesis .

Pharmacokinetics

The parent compound, ammonium acetate, is known to be soluble in water, alcohol, and liquid ammonia , which suggests it could be readily absorbed and distributed in the body.

Result of Action

The parent compound, ammonium acetate, is known to be used in the preparation of samples for mass spectrometry . This suggests that this compound could potentially have similar applications.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the parent compound, ammonium acetate, has a melting point of 110-112 °C . This suggests that the stability and efficacy of this compound could also be influenced by similar environmental conditions.

Biochemical Analysis

Biochemical Properties

Ammonium acetate-D3 plays a significant role in biochemical reactions, particularly as a buffer and a reagent in mass spectrometry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of metabolic processes. For instance, this compound is used in the preparation of samples for mass spectrometry, where it helps in the ionization of biomolecules, making them detectable by the instrument . Additionally, it acts as a buffer in biochemical assays, maintaining the pH stability required for enzyme activity and protein interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving microalgae, this compound has been shown to affect the growth and production of cellular components such as pigments, proteins, and lipids . It promotes protein synthesis at low concentrations while inhibiting it at higher concentrations. This dual effect highlights its role in regulating cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a nucleophile in biochemical reactions, participating in nucleophilic addition reactions with aldehydes and ketones . This interaction leads to the formation of imine derivatives, which are crucial intermediates in various metabolic pathways. Additionally, this compound can act as a catalyst in organic synthesis, facilitating the formation of carbon-nitrogen bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be stable under standard laboratory conditions, but its buffering capacity can be affected by pH changes . Over time, the compound may degrade, leading to alterations in its effectiveness as a buffer and reagent. Long-term studies have shown that this compound can maintain its stability for extended periods, making it suitable for prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote cellular functions and metabolic activities, while at higher doses, it may exhibit toxic effects. For example, in studies involving murine myotubes, this compound at high concentrations led to increased expression of myostatin, a protein associated with muscle wasting . This indicates that careful dosage control is essential to avoid adverse effects in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the urea cycle and amino acid metabolism. It interacts with enzymes such as glutamine synthetase and glutaminase, playing a role in the detoxification of ammonia and the synthesis of glutamine . Additionally, this compound can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The Amt/Mep/Rh family of ammonium transporters facilitates the movement of this compound across cellular membranes . These transporters are essential for maintaining the intracellular concentration of this compound and ensuring its proper localization within the cell.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endolysosomes, and contractile vacuoles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is crucial for its activity and function, as it allows this compound to participate in localized biochemical reactions and metabolic processes.

Properties

IUPAC Name

azanium;2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZMSVCRYTOJT-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679843
Record name Ammonium (~2~H_3_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20515-38-2
Record name Ammonium (~2~H_3_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-hydroxymethyl-4-methyl-3,4,9,9a-tetrahydro-1H-2,4a,5-triaza-fluorene-2-carboxylic acid tert-butyl ester (0.02 g, 0.063 mmol) and DCM (1 mL) was cooled to 0° C. and carbonyl diimidazole (0.010 g, 0.063 mmol) was added, the mixture was stirred at 0° C. for 2 h and stirred at room temperature for 3 h. A mixture of pyrrolidine (10 mL, 0.13 mmol) and DCM (1 mL) was added and the reaction mixture was sealed and shaken at 60° C. for 48 h. The reaction mixture was cooled and water (2 mL) added, the mixture was shaken at room temperature for 1 h then filtered through a PTFE frit. The filtrate was evaporated and the crude product purified by reverse phase preparative HPLC (Prep Nova-Pak HR C18 6 μm 60 Å 30 mm×300 mm column, UV detection at 254 nm, mobile phase 95:5 methanol:water and 10 mmol ammonium acetate, gradient 50 methanol to 100% 0 to 10 min then 100% methanol to 13 min) to afford the title compound (0.16 g, 61% yield) as a pale yellow oil: m/z 417.07 (MH+); HPLC (50% to 80% gradient [95:5 MeOH:water, 10 mmol ammonium acetate] 255 nm XTERRA 2.0 ml/min) 4.20 min, 99.3%.
Quantity
0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
6-hydroxymethyl-4-methyl-3,4,9,9a-tetrahydro-1H-2,4a,5-triaza-fluorene-2-carboxylic acid tert-butyl ester
Quantity
0.02 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.01 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Yield
61%

Synthesis routes and methods II

Procedure details

A mixture of Example 21B (150 mg, 0.48 mmol), 4-chlorophenylboronic acid (75 mg, 0.48 mmol), PdCl2(PPh3)2 (3 mg) and Cs2CO3 (188 mg) in DME/water/ethanol (70:30:20 mixture, 2 mL) was heated in a sealed vial to 160° C. for 7.5 minutes with stirring in a Smith Synthesizer microwave oven (at 300 W). The reaction was partinioned between water and dichloromethane and the organic layer was concentrated. The residue collected was purified by preparative HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 μm particle size) using a gradient of 10% to 100% acetonitrile:5 mM aqueous ammonium acetate over 8 minutes (10 minute run time) at a flow rate of 40 mL/min to provide 59 mg (36% yield) of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 2.73 (d, J=4.7 Hz, 3H), 5.81 (s, 2H), 6.58 (d, J=15.9 Hz, 1H), 7.51 (d, J=8.5 Hz, 2H), 7.58 (d, J=15.9 Hz, 1H), 7.60 (d, J=8.5 Hz, 2H), 7.70 (s, 1H), 8.13 (s, 1H), 8.16 (q, J=4.7 Hz, 1H), MS (ESI(−)) m/e 341.8 (M−H)−.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
188 mg
Type
reactant
Reaction Step One
Name
DME water ethanol
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
36%

Synthesis routes and methods III

Procedure details

To a solution containing 1-phenylcyclopropanamine hydrochloride (0.059 g, 0.027 mmol), diisopropylethylamine (0.04 mL, 0.22 mmol), 3-fluoro-5-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)pyrazolo[1,5-a]pyridin-5-yl)-4-methylbenzoic acid (0.012 g, 0.027 mmol) and DMF (0.19 mL) was added HATU (0.021 g, 0.055 mmol) in one portion. The solution was maintained at room temperature for 1 h and concentrated. The resultant residue was purified using preparative HPLC (Waters—Xbridge, 50×100 mm, 5 micron, C18 column; 0.1M ammonium acetate, 0-100% B (B=5% H2O/CH3CN)/A (A=95% H2O/CH3CN), 20 min. gradient) afforded 4-fluoro-5-(3-fluoro-2-methyl-5-(1-phenylcyclopropylcarbamoyl)phenyl)-2-(4-fluorophenyl)-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide as a white solid. Preparative HPLC retention time: 15.0 min. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.36 (d, J=7.03 Hz, 1H), 7.80-7.89 (m, 2H), 7.56 (d, J=9.79 Hz, 1H), 7.51 (s, 1H), 7.28-7.36 (m, 4H), 7.13-7.25 (m, 3H), 6.91 (s, 1H), 6.72 (t, J=6.78 Hz, 1H), 5.85 (d, J=4.27 Hz, 1H), 2.97 (d, J=4.77 Hz, 3H), 2.23 (s, 3H), 1.38 (s, 4 H). LCMS retention time: 2.437 min. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna, 10 micron, C18, 3.0×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 4 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 3 min, a hold time of 1 min, and an analysis time of 4 min where solvent A was 10% CH3OH/90% H2O/10 mM TFA and solvent B was 10% H2O/90% CH3OH/10 mM TFA. MS data was determined using a Micromass Platform for LC in electrospray mode. m/z 555 (MH+).
Quantity
0.059 g
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step One
Name
3-fluoro-5-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)pyrazolo[1,5-a]pyridin-5-yl)-4-methylbenzoic acid
Quantity
0.012 g
Type
reactant
Reaction Step One
Name
Quantity
0.19 mL
Type
solvent
Reaction Step One
Name
Quantity
0.021 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

6-(N-ethylmethylsulfonamido)-2-(4-fluorophenyl)-N-methyl-5-(3-(2-phenylpropan-2-ylcarbamoyl)phenyl)pyrazolo[1,5-a]pyridine-3-carboxamide was prepared from 6-(N-ethylmethylsulfonamido)-2-(4-fluorophenyl)-5-(3-(2-phenylpropan-2-ylcarbamoyl)phenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (0.030 g, 0.049 mmol) and methylamine hydrochloride (0.014 g, 0.19 mmol). The resultant residue was purified using preparative HPLC (Waters—Xbridge, 50×100 mm, 5 micron, C18 column; 0.1M ammonium acetate, 0-100% B (B=5% H2O/CH3CN)/A (A=95% H2O/CH3CN), 10 min. gradient) to afford 6-(N-ethylmethylsulfonamido)-2-(4-fluorophenyl)-N-methyl-5-(3-(2-phenylpropan-2-ylcarbamoyl)phenyl)pyrazolo[1,5-a]pyridine-3-carboxamide as a white solid. Preparative HPLC: retention time: 8.5 min. 1H NMR (500 MHz, DMSO-d6) δ ppm 9.25 (s, 1H), 8.36 (s, 1H), 8.05 (q, J=4.37 Hz, 1H), 8.02 (s, 1H), 7.89-7.95 (m, 3H), 7.78 (s, 1H), 7.75 (d, J=7.63 Hz, 1H), 7.58 (t, J=7.78 Hz, 1H), 7.40 (d, J=7.32 Hz, 2H), 7.35 (t, J=8.85 Hz, 2H), 7.29 (t, J=7.78 Hz, 2H), 7.18 (t, J=7.32 Hz, 1H), 3.52 (s, 1H), 3.21 (s, 3H), 3.12 (s, 1H), 2.77 (d, J=4.58 Hz, 3H), 1.69 (s, 6H), 0.95 (t, J=7.17 Hz, 3H). LCMS retention time: 2.213 min. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Sunfire C18, 5 micron, C18, 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 4 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 3 min, a hold time of 1 min, and an analysis time of 4 min where solvent A was 10% CH3CN/90% H2O/10 mM TFA and solvent B was 10% H2O/90% CH3CN/10 mM TFA. MS data was determined using a Micromass Platform for LC in electrospray mode. m/z 628 (MH+).
Name
6-(N-ethylmethylsulfonamido)-2-(4-fluorophenyl)-5-(3-(2-phenylpropan-2-ylcarbamoyl)phenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Quantity
0.03 g
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reactant
Reaction Step One
Quantity
0.014 g
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reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide was prepared from 5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylic acid (0.027 g, 0.045 mmol) and methylamine hydrochloride (0.013 g, 0.18 mmol). The resultant residue was purified using preparative HPLC (Waters—Xbridge, 50×100 mm, 5 micron, C18 column; 0.1M ammonium acetate, 0-100% B (B=5% H2O/CH3CN)/A (A=95% H2O/CH3CN), 10 min. gradient) to afford 5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide as a white solid. Preparative HPLC retention time: 6 min. 1H NMR (500 MHz, MeOD) δ ppm 9.01 (s, 1H), 8.11 (s, 2H), 7.92 (s, 1H), 7.84-7.91 (m, 3H), 7.71 (d, J=8.55 Hz, 1H), 7.24-7.30 (m, 2H), 3.65 (s, 1H), 3.56 (s, 1H), 3.30 (d, J=1.22 Hz, 2H), 3.18-3.27 (m, 3H), 2.82-2.91 (m, 4H), 1.92 (dq, J=13.47, 6.80 Hz, 1H), 0.99 (d, J=6.71 Hz, 6H). LCMS retention time: 1.800 min. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Sunfire C18, 5 micron, C18, 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 4 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 3 min, a hold time of 1 min, and an analysis time of 4 min where solvent A was 10% CH3CN/90% H2O/10 mM TFA and solvent B was 10% H2O/90% CH3CN/10 mM TFA. MS data was determined using a Micromass Platform for LC in electrospray mode. m/z 638 (MNa+).
Name
5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0.013 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium acetate-D3
Reactant of Route 2
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Reactant of Route 3
Ammonium acetate-D3
Reactant of Route 4
Ammonium acetate-D3
Reactant of Route 5
Ammonium acetate-D3
Reactant of Route 6
Ammonium acetate-D3

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